4-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a heterocyclic compound characterized by its unique structure, which combines a pyrazole ring with a benzoic acid moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid is CHNO, and it has a molecular weight of 202.21 g/mol. Its CAS number is 915707-39-0, and it is also identified by the InChI key ZIRNSRSOPMSFDK-UHFFFAOYSA-N .
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles have been widely studied for their pharmacological properties, making them significant in drug discovery and development.
The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid can be achieved through several methods, with one notable approach involving the reaction of 4-bromo-1-methyl-1H-pyrazole with 3-carboxyphenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs in an inert atmosphere using dimethoxyethane as a solvent at elevated temperatures .
The molecular structure of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid features a pyrazole ring attached to a benzoic acid group. The canonical SMILES representation for this compound is CN1C=CC(=N1)C1=CC=C(C=C1)C(=O)O, indicating the arrangement of atoms within the molecule .
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid can participate in various chemical reactions:
The mechanism of action for compounds like 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid often involves interaction with biological targets such as enzymes or receptors. The presence of the pyrazole ring may facilitate binding to specific sites due to its ability to mimic natural substrates or ligands.
Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antimicrobial properties, suggesting that 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid may have similar effects .
The compound exhibits typical characteristics of carboxylic acids, including solubility in polar solvents and reactivity towards bases and nucleophiles.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 202.21 g/mol |
Melting Point | 266 °C |
CAS Number | 915707-39-0 |
4-(1-methyl-1H-pyrazol-3-yl)benzoic acid has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2